molecular formula C18H21ClFN3OS B2880983 2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 946271-60-9

2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2880983
CAS No.: 946271-60-9
M. Wt: 381.89
InChI Key: SQLUUXTVYDBHTO-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a complex structure with multiple functional groups, including a chloro, fluoro, piperazine, and thiophene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nucleophilic Substitution: Introduction of the chloro and fluoro groups onto the benzene ring through nucleophilic aromatic substitution.

    Amide Formation: Coupling of the substituted benzene ring with an amine derivative to form the benzamide structure.

    Piperazine and Thiophene Introduction: Incorporation of the piperazine and thiophene groups through additional substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene group may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide: Lacks the thiophene group.

    2-chloro-6-fluoro-N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the piperazine group.

    2-chloro-6-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Has an acetamide group instead of benzamide.

Uniqueness

The presence of both piperazine and thiophene groups in 2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide makes it unique compared to its analogs. These functional groups may contribute to its distinct biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN3OS/c1-22-6-8-23(9-7-22)16(13-5-10-25-12-13)11-21-18(24)17-14(19)3-2-4-15(17)20/h2-5,10,12,16H,6-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLUUXTVYDBHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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